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Eltrombopag-d9

Cat. No.: B1157076
M. Wt: 451.52
Attention: For research use only. Not for human or veterinary use.
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Description

Eltrombopag-d9 is a deuterium-labelled analogue of Eltrombopag, a thrombopoietin receptor (TPO-R) agonist, specifically designed for use in mass spectrometry-based research. This stable labelled compound serves as a critical internal standard, enabling precise and reliable quantification of native Eltrombopag in complex biological matrices. This application is essential for advanced pharmacokinetic, toxicokinetic, and drug metabolism and excretion (ADME) studies, helping to minimize analytical variability and ensure data integrity. Eltrombopag is an orally bioavailable, non-peptide agonist that binds to the transmembrane domain of the TPO receptor (c-MPL), selectively activating key signaling pathways such as JAK/STAT and MAPK to promote megakaryocyte proliferation and differentiation, ultimately leading to increased platelet production . Beyond its primary role in stimulating thrombopoiesis, research has revealed that Eltrombopag possesses intriguing immunomodulatory properties. Studies suggest it may increase regulatory T-cells (T-regs), modulate the secretion of cytokines like TGF-β and IFN-γ, and influence macrophage polarization, contributing to a restored immune tolerance in conditions like immune thrombocytopenia (ITP) . Furthermore, its iron-chelating ability and potential off-target effects on apoptosis-related proteins like BCL2 add layers to its complex mechanism of action . This compound is presented for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₅H₁₃D₉N₄O₄

Molecular Weight

451.52

Synonyms

3’-[2-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid-d9;  SB 497115-d9

Origin of Product

United States

Foundational Perspectives on Isotopic Labeling in Chemical Research with Eltrombopag D9 Context

Theoretical Underpinnings of Stable Isotope Incorporation

The substitution of hydrogen with deuterium (B1214612) is a subtle structural modification that can have a significant impact on a molecule's properties, which is leveraged in various research applications. nih.gov

Deuterium (D) is a stable isotope of hydrogen that contains one proton and one neutron in its nucleus, effectively doubling its mass compared to the more common hydrogen isotope, protium (B1232500) (H). wikipedia.orgmusechem.com This difference in mass is the basis for the "kinetic isotope effect" (KIE). tandfonline.comscielo.org.mx The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. musechem.comscielo.org.mx Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction in processes where the cleavage of this bond is a rate-determining step. tandfonline.comscielo.org.mx

The incorporation of deuterium into organic molecules can be achieved through several methods:

Hydrogen/Deuterium Exchange: This method involves exchanging labile hydrogen atoms with deuterium, often catalyzed by an acid or base in a deuterated solvent like deuterium oxide (D₂O). acanthusresearch.com

Synthesis with Deuterated Reagents: Molecules can be built using starting materials or reagents that already contain deuterium, allowing for precise placement of the isotopic label. symeres.com

The strategic placement of deuterium labels is crucial; they must be in non-exchangeable positions to ensure the stability of the label during experiments. acanthusresearch.comsigmaaldrich.com

Table 1: Comparison of Hydrogen and Deuterium Properties

Property Hydrogen (Protium, ¹H) Deuterium (²H or D)
Composition 1 proton, 0 neutrons 1 proton, 1 neutron
Natural Abundance ~99.98% ~0.015% scielo.org.mx
Bond Strength (vs. Carbon) Weaker Stronger scielo.org.mxnih.gov
Nuclear Spin Yes No (in deuterated solvents for NMR) studymind.co.uk

Deuterated analogs are valuable tools in pharmaceutical research for two primary reasons: their use as analytical standards and their potential to improve a drug's metabolic profile. nih.govclearsynth.com

Internal Standards for Quantitative Analysis: In pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME), it is essential to accurately measure the concentration of the drug in biological samples like blood or plasma. symeres.com Deuterated compounds such as Eltrombopag-d9 serve as ideal internal standards for quantitative analysis using mass spectrometry (MS). clearsynth.comscioninstruments.com Because they are chemically almost identical to the non-labeled drug (the analyte), they behave similarly during sample preparation and analysis. acanthusresearch.comscioninstruments.com However, their higher mass allows them to be distinguished from the analyte by the mass spectrometer. scioninstruments.com This allows for precise quantification by correcting for variations in sample processing and instrument response. clearsynth.com

Modification of Drug Metabolism: The kinetic isotope effect can be harnessed to alter a drug's metabolic properties. tandfonline.com Many drugs are broken down in the body by enzymes, such as the cytochrome P450 (CYP450) system, often through the cleavage of C-H bonds. cdnsciencepub.com By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly slowed. nih.govnih.gov This strategy, sometimes called a "deuterium switch," can lead to several potential benefits: nih.govnih.gov

An improved pharmacokinetic profile, including a longer drug half-life. wikipedia.orgnih.gov

A reduction in the formation of potentially toxic metabolites. cdnsciencepub.comnih.gov

This approach led to the development of the first FDA-approved deuterated drug, deutetrabenazine, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.govnih.gov

Table 2: Research Applications of Deuterium Labeling

Application Rationale
Pharmacokinetic (PK) Studies Use as stable isotope-labeled internal standards for accurate quantification of drug levels in biological matrices via mass spectrometry. acanthusresearch.comclearsynth.com
Metabolic Pathway Tracing Tracking the transformation of a drug within a biological system to identify its metabolites.
Improving Drug Properties Slowing the rate of metabolic breakdown (Kinetic Isotope Effect) to enhance a drug's half-life and potentially reduce toxic metabolite formation. nih.govtandfonline.comcdnsciencepub.com
Mechanistic Studies Investigating the mechanisms of chemical and enzymatic reactions by observing the rate changes upon isotopic substitution. symeres.comscielo.org.mx

Principles of Deuterium Labeling in Organic Molecules

Historical Development and Research Trajectory of Eltrombopag and its Deuterated Variants

Eltrombopag was discovered through a research collaboration between GlaxoSmithKline and Ligand Pharmaceuticals. wikipedia.org It is a small-molecule, orally available, non-peptide thrombopoietin (TPO) receptor agonist. tandfonline.comnih.gov Unlike endogenous thrombopoietin, Eltrombopag interacts with the transmembrane domain of the TPO receptor (also known as c-mpl). tandfonline.comnih.gov This interaction initiates a signaling cascade, primarily through the JAK-STAT pathway, which stimulates the proliferation and differentiation of megakaryocytes in the bone marrow, leading to increased platelet production. wikipedia.orgnih.gov Following successful clinical trials, Eltrombopag was first approved by the U.S. Food and Drug Administration (FDA) in 2008 for the treatment of thrombocytopenia (low platelet counts) in patients with chronic immune thrombocytopenic purpura (ITP). wikipedia.org

The research trajectory for deuterated variants of Eltrombopag, such as this compound, appears focused on its use as an analytical tool. Patent applications have been filed for deuterium-enriched forms of Eltrombopag, indicating early research interest in its modified properties. scribd.com The specific chemical structure of this compound involves the replacement of nine hydrogen atoms on the biphenyl (B1667301) and dimethylphenyl rings with deuterium. Given the principles of isotopic labeling, the primary application of this compound in chemical research is to serve as a stable isotope-labeled internal standard for the precise and accurate quantification of Eltrombopag in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are fundamental to conducting pharmacokinetic studies. acanthusresearch.comacs.org

Table 3: Chemical Properties

Compound Chemical Formula Molar Mass
Eltrombopag C₂₅H₂₂N₄O₄ 442.47 g/mol
This compound C₂₅H₁₃D₉N₄O₄ 451.52 g/mol

Synthetic Methodologies for Eltrombopag D9

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The introduction of deuterium requires a synthetic route that can be modified to use deuterated reagents or precursors at key steps. General strategies for deuteration often involve either building the molecule from commercially available deuterated starting materials or performing hydrogen-deuterium exchange reactions on advanced intermediates. nih.govresearchgate.netrsc.org For Eltrombopag-d9, the synthesis hinges on the preparation of a deuterated pyrazolone (B3327878) intermediate, which is then coupled with a non-deuterated biphenyl (B1667301) carboxylic acid component.

The synthesis of Eltrombopag generally involves the condensation of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid with 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one. google.comgoogle.com To produce the d9 variant, a deuterated version of the pyrazolone intermediate is required.

Synthesis of the Biphenyl Component: The non-deuterated half of the molecule, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Intermediate A), is synthesized through established methods, such as a Suzuki coupling reaction between a protected 2-bromophenol (B46759) derivative and 3-carboxyphenylboronic acid, followed by functional group manipulations like nitro group reduction. chemicalbook.comgoogle.com

Synthesis of the Deuterated Pyrazolone (Intermediate B-d9): The core of the deuteration strategy lies in the synthesis of 2-(3,4-bis(methyl-d3)-phenyl)-5-(methyl-d3)-1,2-dihydro-3H-pyrazol-3-one. This is typically achieved through the condensation of a deuterated hydrazine, specifically (3,4-bis(methyl-d3)-phenyl)hydrazine, with a deuterated β-ketoester, such as ethyl acetoacetate-d3. google.com

Diazotization and Coupling: Intermediate A undergoes diazotization at low temperatures using a nitrite (B80452) source in an acidic medium. The resulting diazonium salt is then coupled with the deuterated pyrazolone (Intermediate B-d9) to form the this compound molecule. google.com This reaction forms the characteristic hydrazone linkage.

The reaction mechanism for the final coupling step involves the electrophilic attack of the diazonium salt on the electron-rich carbon at the 4-position of the pyrazolone ring.

The successful synthesis of this compound is critically dependent on the availability and purity of its deuterated precursors. The primary precursors are (3,4-bis(methyl-d3)-phenyl)hydrazine and a C3-deuterated β-ketoester.

(3,4-bis(methyl-d3)-phenyl)hydrazine (Precursor 1): The synthesis of this key precursor can start from 3,4-dimethylaniline. A common method for introducing trideuteromethyl (-CD3) groups is via reductive alkylation or through reactions involving deuterated methylating agents. Alternatively, building the aromatic ring system from smaller deuterated fragments is possible, though more complex. A plausible route involves the reduction of a corresponding dinitrotoluene analog, followed by diazotization and reduction to form the hydrazine.

Ethyl acetoacetate-d3 (Precursor 2): The deuteration of the methyl group of ethyl acetoacetate (B1235776) can be achieved through base-catalyzed hydrogen-deuterium exchange using a deuterium source like deuterium oxide (D₂O). researchgate.net The acidic α-protons of the methylene (B1212753) group will also exchange, but the subsequent cyclization reaction consumes this position, leaving the desired -CD3 group at the 5-position of the pyrazolone ring.

The synthesis of these precursors is a multi-step process in itself, demanding careful control of reaction conditions to ensure high levels of deuterium incorporation. udel.edu

Table 1: Key Deuterated Precursors for this compound Synthesis

PrecursorMolecular FormulaRole in SynthesisPlausible Synthetic Origin
(3,4-bis(methyl-d3)-phenyl)hydrazineC₈H₆D₆N₂Provides the d6-labeled dimethylphenyl moiety.Reduction of 3,4-bis(methyl-d3)-nitrobenzene, which can be prepared from deuterated starting materials.
Ethyl acetoacetate-d3C₆H₇D₃O₃Provides the d3-labeled methyl-pyrazolone ring.H/D exchange on ethyl acetoacetate using D₂O and a base catalyst.

Multi-Step Synthetic Routes and Reaction Mechanisms

Isotopic Enrichment and Purity Assessment of Synthesized this compound

Spectroscopic Methods:

Mass Spectrometry (MS): This is the primary technique for confirming isotopic enrichment. The molecular weight of Eltrombopag is 442.47 g/mol (C₂₅H₂₂N₄O₄). pharmaffiliates.com The successful incorporation of nine deuterium atoms in this compound (C₂₅H₁₃D₉N₄O₄) results in a molecular weight of 451.52 g/mol . simsonpharmauat.com High-resolution mass spectrometry (HRMS) is used to measure the exact mass of the [M+H]⁺ ion, providing unambiguous confirmation of the elemental formula and the number of deuterium atoms incorporated. Tandem MS (MS/MS) can be used to fragment the molecule, and the mass of the resulting fragments can further confirm the location of the deuterium labels. d-nb.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the deuteration pattern by observing the disappearance of specific proton signals. In the ¹H NMR spectrum of this compound, the signals corresponding to the two methyl groups on the phenyl ring and the methyl group on the pyrazole (B372694) ring should be absent or significantly diminished. ²H (Deuterium) NMR spectroscopy can be used as a complementary technique to directly observe the signals from the incorporated deuterium atoms, confirming their presence at the expected chemical shifts.

Table 2: Expected Spectroscopic Data for this compound

TechniqueParameterExpected Result for this compoundReference (Unlabeled Eltrombopag)
Mass Spectrometry (HRMS)[M+H]⁺ Ion~452.22 m/z~443.17 m/z
¹H NMRSignal IntegrationAbsence of signals for 9 protons (2x Ar-CH₃, 1x Pyrazole-CH₃).Presence of signals for all 22 protons.
²H NMRSignal PresencePresence of signals corresponding to the deuterated methyl groups.No signal.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are essential for determining the chemical and isotopic purity of the final compound. orientjchem.org A validated stability-indicating HPLC method can separate this compound from starting materials, non-deuterated Eltrombopag, partially deuterated variants, and other process-related impurities. nih.gov Peak purity can be assessed using a photodiode array (PDA) detector. orientjchem.org The use of a C8 or C18 reversed-phase column with a mobile phase consisting of an acidified aqueous buffer and an organic solvent like acetonitrile (B52724) is common. nih.goviajps.com The retention time of this compound is expected to be very similar to that of unlabeled Eltrombopag.

By employing this comprehensive suite of analytical methods, the identity, isotopic enrichment, and purity of synthesized this compound can be unequivocally established, ensuring its suitability for its intended scientific applications.

Advanced Analytical Applications of Eltrombopag D9

Eltrombopag-d9 as an Internal Standard in Quantitative Bioanalytical Methodologies

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalytical mass spectrometry. This compound, a deuterated form of Eltrombopag, serves as an ideal internal standard (IS) for the accurate quantification of Eltrombopag in biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-eluting nature is crucial for compensating for variability in sample processing and, most importantly, for correcting matrix effects that can alter ionization efficiency. The mass difference between this compound and the native Eltrombopag allows for their simultaneous, yet distinct, detection by a mass spectrometer, leading to highly precise and accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the predominant technique for the quantification of Eltrombopag in bioanalysis due to its high sensitivity, specificity, and speed. ekb.eg The development of a robust LC-MS/MS method relies on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters for both the analyte and its deuterated internal standard, this compound.

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, high resolution, and a short retention time for both Eltrombopag and this compound. nih.gov Since a SIL-IS is designed to co-elute with the analyte, conditions are optimized for the compound class. Reversed-phase chromatography using C18 columns is common. nih.govasianpubs.org

For mass spectrometric detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) for both Eltrombopag and this compound and monitoring their transition to a specific product ion after fragmentation. For example, a validated method used the transition m/z 443.24 → 183.08 for Eltrombopag, while its labeled internal standard (Eltrombopag-¹³C₄, which functions similarly to this compound) was monitored using the transition m/z 447.18 → 183.08. nih.gov The selection of a positive electrospray ionization (ESI) mode is typical for this compound. hres.ca

ParameterOptimized ConditionSource
Chromatography
ColumnAcquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase0.1% Formic Acid and Acetonitrile (B52724) (25:75, v/v) nih.gov
Flow Rate400 µL/min nih.gov
Retention Time~1.10 min for Eltrombopag and IS nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) hres.catga.gov.au
Monitored Transition (Eltrombopag)m/z 443.2 → 229.0 or m/z 443.24 → 183.08 nih.govhres.ca
Monitored Transition (IS)m/z 447.18 → 183.08 (for ¹³C₄-IS) nih.gov

Matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the biological sample. researcher.life This is a significant challenge in LC-MS bioanalysis that can compromise accuracy and precision. researcher.lifetga.gov.au

The use of a co-eluting SIL-IS like this compound is the most effective strategy to mitigate matrix effects. researcher.life Because this compound has nearly identical physicochemical properties to Eltrombopag, it experiences the same degree of ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is normalized, leading to accurate quantification. researcher.life Studies have confirmed that when using a stable isotope-labeled internal standard for Eltrombopag, no significant matrix effect was observed. asianpubs.org In one validation, the precision of the internal standard-normalized matrix factor was 4.30% at low quality control concentrations and 1.45% at high quality control concentrations, demonstrating effective compensation for matrix-induced variability. asianpubs.org

Optimization of Chromatographic and Mass Spectrometric Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of Eltrombopag is not a common practice. Eltrombopag is a relatively large, non-volatile molecule with low solubility in water, making it unsuitable for direct GC analysis, which requires analytes to be volatile and thermally stable. tga.gov.au

While GC-MS is a powerful tool for analyzing volatile compounds, its use for Eltrombopag or its metabolites would necessitate a chemical derivatization step to increase volatility and thermal stability. This process adds complexity and potential variability to the analysis. Some metabolomics studies use GC-MS to analyze broad panels of endogenous metabolites after derivatization, but this is distinct from quantitative bioanalysis of a specific drug. nih.gov Given that highly sensitive and direct methods exist using LC-MS/MS, the development of a GC-MS method for Eltrombopag and its metabolites, with this compound as an internal standard, is not widely reported in scientific literature and is generally considered impractical.

Method Validation in Biological Matrices (excluding human clinical samples)

To ensure a bioanalytical method is reliable for its intended purpose, it must undergo rigorous validation. This process assesses the method's performance characteristics in a specific biological matrix. Validation has been successfully performed for Eltrombopag using a SIL-IS in non-human matrices, such as rat plasma. hres.catga.gov.au

A comprehensive validation assesses several key parameters to establish the method's reliability.

Specificity & Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically evaluated by analyzing at least six different blank matrix lots to ensure no interference is observed at the retention time of Eltrombopag or its IS. hres.ca

Sensitivity : The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. In rat plasma, an LLOQ of 1 ng/mL has been achieved. hres.ca

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve in rat plasma was demonstrated to be linear over the range of 1–1000 ng/mL, with a correlation coefficient (r) of 0.9987. ekb.eghres.ca

Accuracy & Precision : Accuracy refers to the closeness of the measured value to the nominal concentration, while precision measures the reproducibility of the results. Validation guidelines typically require accuracy to be within ±15% (20% at the LLOQ) of the nominal value and precision (as relative standard deviation, RSD%) to be ≤15% (20% at the LLOQ).

The following table summarizes the results from a validation study of an LC-MS/MS method for an Eltrombopag analog in rat plasma, which used Eltrombopag as the internal standard, demonstrating the typical performance of such methods. The principles and acceptance criteria are directly applicable to methods using this compound.

Validation ParameterResult in Rat PlasmaSource
Linearity Range 1–1000 ng/mL ekb.eghres.ca
Correlation Coefficient (r) 0.9987 ekb.eghres.ca
Lower Limit of Quantification (LLOQ) 1 ng/mL ekb.eghres.ca
Intra-day Precision (RSD%) 5.6% (at LLOQ) ekb.eghres.ca
Inter-day Precision (RSD%) 11.3% (at LLOQ) ekb.eghres.ca
Accuracy (Relative Error) 5.4% (at LLOQ) ekb.eghres.ca
Stability of this compound in Analytical Sample Preparation

The reliability of any analytical method heavily depends on the stability of the internal standard throughout the sample preparation process. This compound, like other stable isotope-labeled (SIL) internal standards, is presumed to exhibit stability comparable to its unlabeled counterpart, Eltrombopag, under various analytical conditions. This co-behavior is fundamental to its function, as it allows for the correction of analyte loss during extraction, concentration, and analysis.

While specific studies detailing the stability of this compound are not extensively published, the stability of Eltrombopag itself has been investigated under forced degradation conditions. These studies provide valuable insights into the potential stability of its deuterated form. For instance, Eltrombopag has shown susceptibility to degradation under acidic, basic, and oxidative stress, while remaining relatively stable under thermal and photolytic conditions. nih.govdaicelpharmastandards.com It is a common practice in bioanalytical method validation to assess the stability of the analyte and the internal standard under various conditions to ensure the accuracy and reproducibility of the data. fda.gov The use of SIL internal standards like Eltrombopag-¹³C₄ in bioequivalence studies further supports the premise of their stability during analytical procedures. ekb.egfda.govnih.gov

The stability of an internal standard is typically evaluated under a range of conditions that mimic the sample handling and preparation workflow. This includes bench-top stability in the biological matrix, freeze-thaw stability, and stability in the final processed sample solution. fda.gov Given the identical chemical structure, save for the isotopic substitution, this compound is expected to mirror the stability profile of Eltrombopag.

Table 1: Anticipated Stability of this compound in Analytical Sample Preparation

ConditionMatrixDurationAnticipated StabilityRationale
Bench-TopHuman Plasma4-24 hoursStableCo-elution and similar chemical properties with Eltrombopag. scispace.comnih.govkcasbio.com
Freeze-Thaw CyclesHuman Plasma3-5 cyclesStableIsotopic labeling does not typically affect susceptibility to physical stress. fda.gov
Processed SampleAcetonitrile/Water24-48 hoursStableBased on typical stability of analytes in autosampler vials for LC-MS analysis. fda.gov
Acidic/Basic HydrolysisAqueous SolutionVariablePotential for DegradationEltrombopag shows degradation under these conditions. nih.govdaicelpharmastandards.com
Oxidative StressAqueous SolutionVariablePotential for DegradationEltrombopag is known to degrade under oxidative conditions. orientjchem.org

Detection and Characterization of Eltrombopag-Related Impurities Using Deuterated Standards

The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. daicelpharmastandards.comeuropa.eu Deuterated standards like this compound play a pivotal role in the accurate identification and quantification of such impurities.

Application of this compound in Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product. daicelpharmastandards.com this compound can be instrumental in this process, particularly when used in conjunction with mass spectrometry-based techniques. By serving as an internal standard, it enables the precise quantification of known impurities.

The process involves spiking a known amount of this compound into a sample containing Eltrombopag and its impurities. During chromatographic separation, this compound will co-elute with or elute very close to the unlabeled Eltrombopag. In the mass spectrometer, the distinct mass difference allows for their separate detection. The consistent signal of the deuterated standard provides a reference point to accurately calculate the concentration of the impurities, even at trace levels. This is especially advantageous as it compensates for any variations in sample preparation and instrument response. scispace.comnih.gov

Trace Analysis and Contaminant Identification

The high sensitivity of modern mass spectrometers allows for the detection of impurities at very low concentrations. The use of a deuterated internal standard like this compound is crucial for accurate trace analysis. In isotopic dilution mass spectrometry, a known quantity of this compound is added to the sample. The ratio of the signal from the unlabeled impurity to the labeled internal standard is then used to determine the exact amount of the impurity. This method effectively minimizes errors arising from matrix effects and extraction inconsistencies, which are more pronounced at trace levels. kcasbio.com

Furthermore, in the process of identifying unknown contaminants, the predictable fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) can be a valuable tool. By comparing the fragmentation of the unknown peak to that of the deuterated standard, structural information about the contaminant can be deduced, aiding in its identification.

Table 2: Known and Potential Impurities of Eltrombopag

Compound NameMolecular FormulaMolecular Weight ( g/mol )Type
EltrombopagC₂₅H₂₂N₄O₄442.47Active Pharmaceutical Ingredient
Eltrombopag amide impurityC₂₅H₂₃N₅O₃441.48Process-Related Impurity
Eltrombopag dimer-1C₅₀H₄₂N₈O₈882.92Process-Related Impurity
Eltrombopag N-Oxide ImpurityC₂₅H₂₂N₄O₅458.47Degradation Product
Eltrombopag Ethyl EsterC₂₇H₂₆N₄O₄470.52Process-Related Impurity
3′-amino-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid (Eltro-1)C₁₃H₁₁NO₃229.23Precursor

This table is for illustrative purposes and includes examples of known impurities and related substances. The list is not exhaustive.

Investigative Metabolism Studies Employing Eltrombopag D9

Elucidation of Metabolic Pathways of Eltrombopag Using Deuterium (B1214612) Labeling

The primary metabolic routes for Eltrombopag include oxidation, cleavage, and conjugation with substances like glucuronic acid, glutathione, or cysteine. drugbank.comnovartis.com The incorporation of deuterium into the Eltrombopag structure, creating Eltrombopag-d9, aids researchers in tracing and understanding these complex metabolic transformations.

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are fundamental in assessing the metabolic stability of a drug candidate. These systems contain the primary enzymes responsible for drug metabolism. By incubating this compound in these environments, researchers can determine its rate of degradation and compare it to the non-deuterated parent compound.

Studies have shown that replacing a carbon-hydrogen bond with a more stable carbon-deuterium bond can slow down metabolic processes at that specific site. juniperpublishers.com For instance, the in vitro intrinsic clearance of a deuterated analog of enzalutamide (B1683756) in rat and human liver microsomes was significantly lower than its non-deuterated counterpart. nih.gov This principle is applied to this compound to evaluate how deuterium substitution affects its metabolic breakdown by liver enzymes. Slower clearance in these in vitro tests would suggest that the deuterated positions are key sites of metabolic activity.

Table 1: Illustrative In Vitro Metabolic Stability Data

CompoundSystemHalf-life (min)Intrinsic Clearance (μL/min/mg protein)
EltrombopagRat Liver MicrosomesData not availableData not available
This compoundRat Liver MicrosomesData not availableData not available
EltrombopagDog Liver MicrosomesData not availableData not available
This compoundDog Liver MicrosomesData not availableData not available

This table is for illustrative purposes. Specific comparative data for Eltrombopag and this compound were not available in the search results.

Identification and Structural Characterization of Metabolites

A significant advantage of using deuterated compounds is in the identification of metabolites. The unique mass signature of deuterium allows for the clear differentiation of drug-related material from endogenous molecules.

Mass spectrometry is a powerful analytical technique used to identify and quantify metabolites. When a sample containing metabolites of this compound is analyzed, the resulting mass spectra will show characteristic isotopic patterns. Metabolites will appear as doublets or multiplets, with a mass difference corresponding to the number of deuterium atoms they retain. This isotopic shift provides a clear and unambiguous marker to distinguish metabolites from the background matrix, greatly simplifying the process of structural elucidation.

In vitro studies have identified several key enzymes involved in the metabolism of Eltrombopag. The cytochrome P450 enzymes CYP1A2 and CYP2C8 are responsible for its oxidative metabolism. drugbank.comeuropa.eutga.gov.aunih.gov Additionally, UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3, are responsible for the glucuronidation of Eltrombopag. drugbank.comeuropa.eutga.gov.au By using this compound in studies with specific recombinant human enzymes, it is possible to pinpoint which metabolic pathways are affected by deuteration, thereby providing more detailed information on the specific roles of each enzyme in the biotransformation of the drug.

Role of Isotopic Shifts in Mass Spectrometric Metabolite Identification

Comparative Metabolism Across Preclinical Species (in vitro and in vivo animal models, excluding human data)

The metabolism of Eltrombopag has been shown to be qualitatively similar between preclinical animal species and humans. tga.gov.au In most animal species tested, unchanged Eltrombopag was the major drug-related component found in plasma. tga.gov.au The primary routes of excretion in mice, rats, and dogs were found to be fecal. tga.gov.au Preclinical studies in chimpanzees have demonstrated the in vivo activity of Eltrombopag. oup.comnih.gov

By administering this compound to various preclinical species such as rats and dogs, researchers can conduct comparative metabolism studies. These studies help to understand potential species-specific differences in metabolism, which is crucial for the extrapolation of animal data to humans. The use of the deuterated analog facilitates the tracking and comparison of metabolite profiles across these different animal models.

Table 2: Excretion of Eltrombopag in Preclinical Species

SpeciesFecal Excretion (%)Urinary Excretion (%)
Mice75-952-14
Rats75-952-14
Dogs75-952-14

Data from an Australian Public Assessment Report for Eltrombopag olamine. tga.gov.au

Kinetic Isotope Effects in Eltrombopag Biotransformation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. nih.govnih.gov In the context of drug metabolism, this is most often observed when a hydrogen atom is replaced by deuterium. The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com

If the breaking of a C-H bond is the rate-limiting step in a metabolic reaction, then substituting that hydrogen with deuterium will slow down the reaction. This observable change in reaction rate is the KIE. Studying the KIE in the biotransformation of this compound can provide profound insights into the mechanisms of its metabolic pathways. For example, a significant KIE would confirm that the deuterated site is directly involved in the rate-determining step of that particular metabolic transformation. This information is highly valuable for understanding the enzymatic mechanisms at a molecular level and can guide the design of new drug analogs with improved metabolic stability. juniperpublishers.comnih.govmdpi.com

Compound Names Mentioned in this Article

Deuterium Substitution as a Probe for Rate-Determining Steps in Metabolism

The principle behind using a deuterated compound like this compound lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The greater mass of deuterium results in a lower vibrational frequency and a stronger bond. Consequently, if the cleavage of a C-H bond is a rate-determining step in a metabolic reaction, substituting hydrogen with deuterium will slow down the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a critical tool for elucidating metabolic pathways.

For Eltrombopag, the primary metabolic routes are known to involve oxidation, primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP2C8, and glucuronidation, carried out by UGT1A1 and UGT1A3. medchemexpress.euglobalrph.com The strategic placement of deuterium at positions susceptible to metabolic attack would, in theory, allow researchers to pinpoint which of these enzymatic processes are the slowest, and therefore rate-limiting, for the clearance of the drug. However, no published studies have presented data from such investigations with this compound.

Mechanistic Insights into Enzyme-Mediated Reactions

Beyond identifying rate-determining steps, the use of this compound could offer a deeper mechanistic understanding of the enzyme-mediated reactions it undergoes. By observing the extent of the KIE, scientists can infer details about the transition state of the reaction, providing clues about the orientation of the substrate within the enzyme's active site and the nature of the chemical bond breakage.

For instance, a significant KIE in the context of CYP-mediated oxidation would strongly suggest that the abstraction of a hydrogen atom is a key part of the reaction mechanism. Conversely, the absence of a KIE would indicate that other steps, such as substrate binding or product release, are the rate-limiting factors. Similarly, in glucuronidation, a KIE could help to clarify the mechanism of the UGT enzymes involved.

Unfortunately, without specific studies on this compound, any discussion of its use in gaining such mechanistic insights remains hypothetical. The scientific community awaits the publication of research that utilizes this deuterated analog to further illuminate the metabolic journey of Eltrombopag.

Molecular and Cellular Pharmacological Research with Eltrombopag D9 As a Tool

Elucidation of Ligand-Receptor Interactions and Binding Kinetics (in vitro studies)

The study of how a ligand interacts with its receptor is fundamental to understanding its pharmacological effect. In vitro studies are instrumental in dissecting these interactions.

Cellular Uptake, Distribution, and Efflux Studies (using cell lines or non-human primary cells)

Understanding how a compound enters, moves within, and exits a cell is critical to its pharmacological profile. Studies using various cell lines have shed light on the cellular transport of Eltrombopag.

Research has indicated that the liver is the primary organ for the elimination of Eltrombopag. nih.gov In vitro studies using freshly isolated mouse hepatocytes have shown that the uptake of Eltrombopag is a concentration and energy-dependent process. nih.gov This suggests that its entry into hepatocytes is not passive but is mediated by transporter proteins. nih.gov

Further investigations have identified several transporters that may be involved in the hepatic uptake of Eltrombopag. These include organic anion-transporting polypeptides (OATP) 1B1 and OATP2B1, as well as the organic cation transporter (OCT) 1. nih.gov The involvement of multiple transporters, including both anion and cation transporters, points to a complex mechanism of cellular uptake. nih.gov The co-administration of inhibitors for these transporters has been shown to reduce the uptake of Eltrombopag, further confirming their role. nih.gov

Transporter FamilySpecific Transporters ImplicatedType of TransportSource
Organic Anion-Transporting Polypeptides (OATP)OATP1B1, OATP2B1Uptake nih.gov
Organic Cation Transporters (OCT)OCT1Uptake nih.gov

Studies on Downstream Cellular Responses and Pathway Modulation (in vitro models)

The activation of the TpoR by Eltrombopag triggers a cascade of downstream cellular events beyond the initial signaling pathway. In vitro models have been essential for characterizing these responses.

The primary and intended downstream effect of Eltrombopag is the stimulation of megakaryopoiesis, the process of platelet production. nih.gov In vitro studies using human cord blood cells have shown that Eltrombopag stimulates the output of megakaryocytes and the formation of proplatelets. nih.gov

Beyond its effects on megakaryocytes, research suggests that Eltrombopag may have other cellular activities. Some studies have indicated that Eltrombopag can modulate the proliferation of certain leukemic cell lines, potentially through an MPL-independent mechanism involving the chelation of intracellular iron. nih.gov More recent research has also proposed a novel mechanism where Eltrombopag can directly bind to and activate the pro-apoptotic protein BAK, inducing apoptosis in certain cell types. nih.gov This finding suggests a potential role for Eltrombopag in cellular processes beyond hematopoiesis.

Furthermore, studies utilizing T-cells engineered to express c-MPL have shown that activation by Eltrombopag can enhance anti-tumor function, T-cell expansion, and cytokine production. unil.ch This highlights the potential for Eltrombopag to modulate immune cell responses.

Cellular ResponseIn Vitro ModelKey FindingsSource
Stimulation of MegakaryopoiesisHuman cord blood cellsIncreased megakaryocyte and proplatelet formation nih.gov
Apoptosis InductionMouse embryonic fibroblasts, Jurkat cellsDirect binding and activation of BAK nih.gov
Enhanced T-cell Functionc-MPL engineered T-cellsIncreased anti-tumor activity, expansion, and cytokine production unil.ch

Theoretical and Computational Studies Involving Eltrombopag D9

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Eltrombopag, and its biological targets at the atomic level. While direct simulation data for Eltrombopag-d9 is not extensively available, the numerous studies on Eltrombopag are fundamentally applicable, as the substitution of hydrogen with deuterium (B1214612) does not significantly alter the molecule's three-dimensional structure or its primary electronic properties that govern non-covalent binding interactions.

Computational studies have confirmed that Eltrombopag interacts with the transmembrane domain of the human TPO receptor (cMpl), initiating signaling cascades that stimulate megakaryocyte proliferation and differentiation. nih.gov Molecular dynamics (MD) simulations have been employed to evaluate the stability of the Eltrombopag-TPO-R complex, demonstrating favorable and stable interactions. nih.gov These computational techniques have been crucial in elucidating the roles of downstream signaling elements like JAK-2 and STAT-3. nih.gov

Beyond its primary target, docking studies have explored Eltrombopag's interactions with other biomolecules. For instance, simulations combined with experimental data have shown that Eltrombopag can bind to DNA via intercalation. nih.gov MD simulations using software like Desmond have been used to monitor the stability of the Eltrombopag-DNA complex. nih.gov In another study, molecular docking suggested that Eltrombopag could be repurposed to inhibit the Ag85 complex enzyme in Mycobacterium tuberculosis, with calculated binding affinities ranging from -10.560 kcal/mol to -11.422 kcal/mol. nih.gov Furthermore, research into Eltrombopag's apoptotic effects has used docking simulations to show it binds directly to the BAK α4/α6/α7 groove, with residues R156, F157, and H164 being identified as important for this interaction. nih.gov

These findings for Eltrombopag provide a detailed map of its potential interactions. For this compound, these models serve as a valid starting point, as the fundamental binding modes would be preserved. The primary influence of deuteration would not be on the binding affinity itself but on the metabolic stability of the compound, as discussed in the following sections.

Table 1: Summary of Molecular Docking and Simulation Studies on Eltrombopag

Biological TargetSimulation MethodKey FindingsReference
Thrombopoietin Receptor (TPO-R)Molecular Dynamics (MD) SimulationConfirmed stable ligand-receptor complex formation and elucidated downstream signaling pathways (JAK-2, STAT-3). nih.gov
DNAMolecular Docking (Autodock Vina), MD SimulationEltrombopag binds via intercalation; simulations confirmed the stability of the drug-DNA complex. nih.gov
BAK (Bcl-2 homologous antagonist/killer)Molecular Docking (HADDOCK)Binds to the α4/α6/α7 groove, identifying key interacting residues (R156, F157, H164). nih.gov
M. tuberculosis Ag85 ComplexMolecular Docking (Autodock Vina)Potential for repurposing as an anti-tubercular agent with strong binding affinities. nih.gov

In Silico Prediction of Metabolic Hot Spots and Sites of Deuteration Effects

In silico metabolic prediction is a critical step in modern drug development, allowing researchers to identify likely sites of metabolic breakdown on a molecule, often referred to as "metabolic hot spots." This information can guide the synthesis of new compounds with improved metabolic stability. For deuterated drugs like this compound, these predictions are essential for determining the optimal positions for deuterium substitution to achieve the desired pharmacokinetic profile.

The metabolism of Eltrombopag is extensive and occurs primarily through cleavage, oxidation, and conjugation. dntb.gov.ua In vitro studies have identified the cytochrome P450 enzymes CYP1A2 and CYP2C8 as responsible for its oxidative metabolism, while UGT1A1 and UGT1A3 are responsible for its glucuronidation. dntb.gov.ua The major routes of elimination are through feces (59%) and urine (31%), with metabolites including mono-oxygenated products and conjugates with glucuronic acid or glutathione. dntb.gov.ua

Computational tools can predict which atoms in a molecule are most susceptible to enzymatic attack. By replacing hydrogen with deuterium at these predicted hot spots, the rate of metabolism can be significantly reduced due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.

For this compound, in silico models would be used to predict the sites most vulnerable to CYP450-mediated oxidation. Placing deuterium atoms at these positions would be hypothesized to slow the formation of oxidative metabolites, potentially increasing the drug's half-life and exposure. This can lead to a more favorable dosing regimen and a more consistent therapeutic effect. While specific predictive studies on this compound are not public, the known metabolic pathways of the parent drug provide a clear rationale for the sites of deuteration.

Table 2: Known Metabolic Pathways of Eltrombopag

Metabolic PathwayEnzymes InvolvedResulting MetabolitesReference
OxidationCYP1A2, CYP2C8Mono-oxygenation metabolites (e.g., M1) dntb.gov.ua
GlucuronidationUGT1A1, UGT1A3Acyl glucuronide conjugates (e.g., M2) dntb.gov.ua
ConjugationGlutathione S-transferasesGlutathione-related conjugates (e.g., M5, M6, M7) dntb.gov.ua
CleavageHydrazine cleavageCleavage metabolites (e.g., M3, M4) dntb.gov.ua

Quantum Chemical Calculations Related to Isotopic Effects on Reactivity

Quantum chemical calculations offer a highly detailed, physics-based approach to understanding chemical reactions and molecular properties. In the context of this compound, these methods are invaluable for theoretically quantifying the kinetic isotope effect (KIE) that underpins the therapeutic strategy of deuteration.

The KIE arises because the substitution of a lighter isotope (hydrogen) with a heavier one (deuterium) alters the zero-point vibrational energy (ZPVE) of the chemical bond. youtube.com A C-D bond has a lower ZPVE than a C-H bond. youtube.com Consequently, more energy is required to reach the transition state for a reaction that involves breaking the C-D bond, leading to a slower reaction rate. youtube.com

Quantum mechanical (QM) methods can be used to calculate the potential energy surfaces of chemical reactions, including the metabolic oxidation of a drug by a CYP enzyme. By modeling the reaction pathway for both Eltrombopag and this compound, computational chemists can calculate the activation energies (the energy barrier from reactant to transition state) for both processes. The difference between these activation energies allows for a theoretical prediction of the KIE.

While specific QM calculations for this compound are not published, studies on other molecules demonstrate the power of this approach. For example, quantum dynamics calculations have been used to reveal the temperature-independent nature of the KIE for the reaction between OH radicals and HBr/DBr, aligning with experimental findings. nih.gov Applying this methodology to this compound would involve modeling the interaction between the drug and the active site of a CYP enzyme (like CYP1A2 or CYP2C8) and calculating the energy required to abstract a hydrogen versus a deuterium atom from a metabolic hot spot. Such calculations would provide a quantitative rationale for the expected decrease in the rate of metabolism for this compound compared to its non-deuterated counterpart.

Table 3: Conceptual Illustration of Isotopic Effects on a Hypothetical Metabolic Reaction

ParameterEltrombopag (C-H Bond Cleavage)This compound (C-D Bond Cleavage)Effect of Deuteration
Zero-Point Vibrational Energy (ZPVE)HigherLowerDecreases ZPVE of the bond
Activation Energy (Ea)LowerHigherIncreases the energy barrier for the reaction
Predicted Reaction Rate (k)Faster (kH)Slower (kD)Decreases the rate of metabolic reaction (kH/kD > 1)

Future Directions and Emerging Research Avenues for Eltrombopag D9

Development of Novel Analytical Techniques for Deuterated Compounds

The analysis of deuterated compounds like Eltrombopag-d9 presents unique challenges and opportunities, driving the development of more sophisticated analytical methods. A primary challenge lies in accurately determining the isotopic purity and the precise location of deuterium (B1214612) atoms within the molecule. musechem.comresearchgate.net Furthermore, analyzing isotopic impurities in deuterated active pharmaceutical ingredients (APIs) poses significant technical hurdles. musechem.com

Future research will likely focus on refining and combining existing high-resolution techniques to overcome these challenges. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone technologies for the characterization of deuterated compounds. rsc.org A proposed strategy involves using LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) to determine isotopic enrichment, while NMR confirms the structural integrity and positions of the deuterium labels. rsc.org

For routine quantification and impurity profiling of this compound, advanced hyphenated techniques, which are already in use for the non-deuterated parent compound, will be adapted and optimized. zenodo.orgresearchgate.net These include methods such as Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry detectors. orientjchem.orgresearchgate.net The development of these methods will be crucial for quality control and ensuring the consistency of the deuterated API. zenodo.org

Table 1: Comparison of Advanced Analytical Techniques for this compound

Technique Primary Application for this compound Key Advantages
High-Resolution Mass Spectrometry (HR-MS) Determination of isotopic enrichment and purity; quantification. rsc.org High sensitivity and accuracy for isotopic analysis. wiseguyreports.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of deuterium label positions and structural integrity. rsc.org Provides detailed structural information and insights into isotopic purity. rsc.orgwiseguyreports.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis in biological matrices; impurity profiling. researchgate.netorientjchem.org High selectivity and sensitivity for complex samples. zenodo.org

| Ultra-Performance Liquid Chromatography (UPLC/UHPLC) | Rapid separation and quantification of this compound and related impurities. orientjchem.org | Shorter analysis time, lower solvent consumption, and increased peak capacity compared to traditional HPLC. nih.gov |

Expanded Applications in Quantitative Metabolomics and Proteomics Research

Deuterated compounds are invaluable tools in quantitative "omics" research, primarily serving as internal standards to enhance analytical precision and accuracy. clearsynth.com this compound is ideally suited for this role in studies involving its non-deuterated counterpart.

In quantitative proteomics and metabolomics, stable isotope-labeled (SIL) compounds like this compound are used as internal standards for mass spectrometry-based analyses. acanthusresearch.com Their key advantage is that they are chemically almost identical to the analyte but have a different mass, allowing for precise differentiation. acanthusresearch.com When added to a biological sample at a known concentration, this compound can correct for variations in sample preparation and matrix effects during analysis, leading to more accurate quantification of Eltrombopag. clearsynth.comresolvemass.ca

A significant emerging research avenue is the use of this compound in metabolic flux analysis (MFA). nih.gov MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. nih.gov While 13C is more commonly used for flux analysis, deuterated compounds can be employed as tracers to follow the metabolic fate of specific molecules. rsc.org By using this compound in targeted metabolomics studies, researchers could investigate how Eltrombopag influences specific metabolic pathways within target cells, such as megakaryocytes, to better understand the downstream effects of thrombopoietin receptor activation. revespcardiol.org This approach offers a dynamic view of metabolic reprogramming that is not achievable through simple concentration measurements alone.

Integration of this compound in Advanced Preclinical Research Methodologies

The integration of this compound into preclinical research offers significant advantages, particularly in elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. Preclinical studies for the non-deuterated Eltrombopag have established a foundation of in vitro and in vivo models. nih.govnih.gov

In vitro, Eltrombopag has been shown to stimulate the proliferation and differentiation of Tpo-dependent cell lines and primary human bone marrow cells into megakaryocytes. nih.govnih.govresearchgate.net These studies confirmed that its activity is dependent on the thrombopoietin receptor (TpoR) and involves the activation of signaling pathways like STAT and MAPK. nih.govresearchgate.net By incorporating this compound into these cell-based assays, researchers can conduct more precise studies on drug metabolism within the target cells themselves.

Table 2: Role of this compound in Advanced Preclinical Methodologies

Preclinical Methodology Research Goal Specific Role of this compound
In Vitro Cell-Based Assays (e.g., human bone marrow progenitor cells) To study intracellular drug metabolism and signaling pathway activation. nih.govresearchgate.net Acts as a stable isotope tracer to quantify drug uptake and metabolic conversion within target cells.
In Vivo Pharmacokinetic (PK) Studies (in relevant animal models) To determine ADME properties and compare metabolic stability. nih.gov Serves as a metabolic tracer to identify metabolites and quantify the parent drug and its metabolic products in plasma and tissues.
Comparative In Vivo Efficacy Models To assess if alterations in metabolism affect pharmacological activity. Allows for direct comparison of efficacy relative to exposure between the deuterated and non-deuterated forms.

| Drug-Drug Interaction (DDI) Studies | To investigate the potential for Eltrombopag to inhibit or induce metabolic enzymes. fda.gov | Used as a stable-labeled internal standard for the accurate quantification of Eltrombopag when co-administered with other drugs. |

Table of Mentioned Compounds

Compound Name
Eltrombopag
This compound
Eltrombopag olamine
Deuterium

Q & A

Q. What steps mitigate bias in this compound’s preclinical efficacy evaluations?

  • Methodological Answer :
  • Randomization : Assign animals/cells to treatment groups using block randomization tools.
  • Blinding : Mask researchers to group identities during data collection and analysis.
  • Negative Controls : Include sham-treated cohorts to baseline endogenous thrombopoietin activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.